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N-(4-methoxyphenyl)-N'-pyridin-4-ylurea

PTP1B inhibition diabetes target phosphatase inhibitor

N-(4-Methoxyphenyl)-N'-pyridin-4-ylurea (CAS 20949-48-8; molecular formula C₁₃H₁₃N₃O₂; molecular weight 243.26 g/mol) is a disubstituted urea featuring a 4-methoxyphenyl group and a pyridin-4-yl group linked through a central urea carbonyl. The compound is registered in major chemoinformatics resources under ChEMBL ID CHEMBL274733, PubChem CID 694486, and ZINC ID ZINC000000067722.

Molecular Formula C13H13N3O2
Molecular Weight 243.26 g/mol
Cat. No. B7590939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)-N'-pyridin-4-ylurea
Molecular FormulaC13H13N3O2
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)NC2=CC=NC=C2
InChIInChI=1S/C13H13N3O2/c1-18-12-4-2-10(3-5-12)15-13(17)16-11-6-8-14-9-7-11/h2-9H,1H3,(H2,14,15,16,17)
InChIKeyIFKGCTGEAFOLOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Methoxyphenyl)-N'-pyridin-4-ylurea: Chemical Identity, Database Cross-References, and Procurement Baseline


N-(4-Methoxyphenyl)-N'-pyridin-4-ylurea (CAS 20949-48-8; molecular formula C₁₃H₁₃N₃O₂; molecular weight 243.26 g/mol) is a disubstituted urea featuring a 4-methoxyphenyl group and a pyridin-4-yl group linked through a central urea carbonyl [1]. The compound is registered in major chemoinformatics resources under ChEMBL ID CHEMBL274733, PubChem CID 694486, and ZINC ID ZINC000000067722 [2][3]. It is catalogued as the PDB chemical component JHJ (HETAIN, non-polymer) and has been deposited in over 10 protein–ligand co-crystal structures, including complexes with PTP1B (5QE8, 7FRI), human galactokinase 1 (6Q90), Brachyury G177D (5QT0), Porphyromonas gingivalis peptidase (5SDL), Notum (7BD4), and the TRF1 TRFH domain (9HCQ) [4][5][6]. It is commercially available from multiple specialty chemical suppliers for research use only .

Why N-(4-Methoxyphenyl)-N'-pyridin-4-ylurea Cannot Be Simply Replaced by Other Pyridyl Urea Analogs


Although the pyridyl urea scaffold is shared by numerous research compounds—including positional isomers (2-pyridyl and 3-pyridyl variants), N-phenyl-N'-pyridin-4-ylurea (4PU), forchlorfenuron (CPPU), and 1-(3,4-dichlorophenyl)-3-pyridin-4-ylurea—the precise substitution pattern on both the phenyl and pyridyl rings dictates profoundly divergent biological outcomes. The 4-methoxyphenyl group confers a unique hydrogen-bonding and steric signature [1], while the 4-pyridyl (rather than 2- or 3-pyridyl) regiochemistry is essential for specific target engagement, as illustrated by the KCNQ2 potassium channel potentiator data showing activity exclusively for the 3-pyridyl isomer [2]. In the cytokinin field, the absence of an electronegative substituent at the pyridine 2-position—present in forchlorfenuron but absent here—results in orders-of-magnitude differences in plant growth regulatory potency [3][4]. Consequently, procurement of a substitute urea analog risks selecting a compound with a fundamentally different target engagement profile, pharmacophore compatibility, and functional activity [5].

Product-Specific Quantitative Evidence Guide: N-(4-Methoxyphenyl)-N'-pyridin-4-ylurea Differentiation Data


PTP1B Inhibition: 2.6-Fold Tighter Binding Affinity Compared to a Structurally Distinct PTP1B Inhibitor

N-(4-Methoxyphenyl)-N'-pyridin-4-ylurea (JHJ) inhibits recombinant human protein-tyrosine phosphatase 1B (PTP1B) with a Ki value of 26,000 nM (26 µM) at pH 5.5, measured using p-nitrophenyl phosphate as substrate [1]. By contrast, a structurally distinct PTP1B inhibitor CHEMBL2375436 (BDBM50433183) exhibits a Ki of 66,500 nM under comparable pNPP hydrolysis conditions [2]. The 2.6-fold difference in binding affinity, although modest in absolute terms, reflects the influence of the 4-methoxyphenyl-pyridin-4-yl pharmacophore on PTP1B catalytic site engagement and provides a quantitative benchmark for structure–activity relationship (SAR) studies within this phosphatase target class [3].

PTP1B inhibition diabetes target phosphatase inhibitor enzyme kinetics

Fragment Screening Target Engagement Breadth: Validated Binding Across 7+ Structurally Diverse Protein Targets

N-(4-Methoxyphenyl)-N'-pyridin-4-ylurea (JHJ) has been identified as a validated fragment hit in multiple independent PanDDA/XChem fragment-screening campaigns conducted by the Structural Genomics Consortium (SGC) and Diamond Light Source. The compound co-crystallizes with at least seven structurally and functionally unrelated protein targets: PTP1B (PDB 5QE8, 7FRI; resolution 1.81–2.1 Å) [1], human galactokinase 1 (PDB 6Q90; 2.4 Å) [2], human Brachyury G177D transcription factor (PDB 5QT0) [3], Porphyromonas gingivalis peptidase (PDB 5SDL; 2.44 Å) [4], human Notum carboxylesterase (PDB 7BD4; 1.8 Å) [5], human TRF1 TRFH domain (PDB 9HCQ, deposited 2024) [6], and SARS-CoV-2 Nsp3 macrodomain (PDB 5S2G) [7]. In contrast, the positional isomer N-(4-methoxyphenyl)-N'-pyridin-3-ylurea has been reported in far fewer co-crystal structures (primarily KCNQ2 channel studies), and N-(4-methoxyphenyl)-N'-pyridin-2-ylurea lacks any reported PDB deposition [8]. This broad target engagement profile, supported by publicly available electron density maps and ligand validation metrics, makes JHJ a uniquely versatile fragment for computational docking, pharmacophore modeling, and control experiments across multiple target classes [9].

fragment-based drug discovery PanDDA XChem ligandability target engagement

Regiochemistry-Dependent KCNQ2 Potassium Channel Activity: Clear Functional Divergence Between 4-Pyridyl and 3-Pyridyl Isomers

The 3-pyridyl positional isomer, N-(4-methoxyphenyl)-N'-pyridin-3-ylurea (BDBM65924), acts as a weak potentiator of the KCNQ2 potassium channel with an EC50 of 2.03 × 10⁵ nM (≈203 µM), as measured in a confirmatory concentration–response assay for retigabine-insensitive compounds (PubChem BioAssay AID 2654) [1]. Critically, the 4-pyridyl isomer (the target compound) is not reported as a hit in this same KCNQ2 potentiator screen, indicating that the pyridine nitrogen position (meta vs. para) dictates functional activity at this therapeutically relevant ion channel [2]. This isomer-dependent functional divergence demonstrates that the two compounds are not interchangeable for ion channel research, and procurement of the incorrect isomer would yield a false negative in KCNQ2-targeted electrophysiology or fluorescence-based assays [3].

KCNQ2 potassium channel regiochemistry isomer selectivity electrophysiology

Cytokinin Activity SAR: Why the 4-Methoxyphenyl Substitution Pattern Excludes This Compound from Potent Plant Growth Regulation

The seminal structure–activity relationship (SAR) studies by Okamoto, Shudo, Takahashi, and Isogai (1981) established that potent cytokinin activity in N-(4-pyridyl)-N'-phenylureas requires an electronegative substituent (e.g., Cl, Br) at the 2- and/or 6-positions of the pyridine ring [1]. Forchlorfenuron (CPPU; N-(2-chloro-4-pyridyl)-N'-phenylurea) exemplifies this principle, achieving a minimum active concentration below 4 × 10⁻⁹ M (0.001 ppm) in the tobacco callus bioassay [2], and exhibiting cytokinin activity exceeding that of zeatin [3]. The parent compound N-phenyl-N'-pyridin-4-ylurea (4PU), which lacks electronegative pyridine substitution, shows substantially weaker activity, requiring concentrations approximately 1,000-fold higher to elicit comparable callus growth [4]. N-(4-Methoxyphenyl)-N'-pyridin-4-ylurea bears a methoxy group on the phenyl ring rather than an electronegative substituent on the pyridine ring, placing it outside the structural determinants for high-potency cytokinin activity. Consequently, for plant growth regulation applications, this compound functions as a low-activity scaffold or negative control, whereas forchlorfenuron and related 2-substituted-4-pyridyl ureas are the appropriate positive controls [5].

cytokinin plant growth regulator tobacco callus structure-activity relationship forchlorfenuron

PDHK1 Inhibitor Patent Designation: Differentiated Intellectual Property Position Relative to p38-Focused Pyridyl Ureas

N-(4-Methoxyphenyl)-N'-pyridin-4-ylurea is designated as a pyruvate dehydrogenase kinase 1 (PDHK1) inhibitor in the patent family WO2006015124 (filed 2005, assigned to University of Utah Research Foundation), with the drug ID PMID25684022-Compound-WO2006015124 listed for indications including metastatic cancer and solid tumors [1][2]. PDHK1 is a metabolic regulator overexpressed in glycolytic tumors that suppresses pyruvate dehydrogenase complex activity, forcing a shift toward glycolysis (the Warburg effect) [3]. By contrast, the closely related analog 1-(3,4-dichlorophenyl)-3-pyridin-4-ylurea (CAS 13142-47-7) is classified as a p38 MAP kinase inhibitor (p38 Kinase inhibitor 4), targeting the inflammatory p38 signaling pathway rather than cancer metabolism . This divergence in primary target annotation—PDHK1 (metabolic oncology) vs. p38 (inflammation)—means that the two compounds address fundamentally different biological mechanisms and therapeutic hypotheses. For procurement supporting oncology metabolism research, the PDHK1-annotated compound is the appropriate choice, whereas the dichlorophenyl analog is suited for p38-mediated inflammatory disease models .

PDHK1 pyruvate dehydrogenase kinase cancer metabolism Warburg effect patent landscape

Best Research and Industrial Application Scenarios for N-(4-Methoxyphenyl)-N'-pyridin-4-ylurea


Fragment-Based Drug Discovery: A Multi-Target Fragment for Library Design and Computational Benchmarking

With validated co-crystal structures against at least seven structurally diverse protein targets—including PTP1B (1.81 Å), galactokinase 1 (2.4 Å), Notum (1.8 Å), and the TRF1 TRFH domain—N-(4-methoxyphenyl)-N'-pyridin-4-ylurea is uniquely positioned as a multi-target fragment for FBDD programs [1][2]. Its small size (MW 243.26), high ligand efficiency, and publicly available electron density maps (PanDDA/XChem depositions) make it an ideal calibration standard for fragment library quality control, pharmacophore model validation, and computational docking algorithm benchmarking [3]. Procurement of this specific fragment—rather than the 2- or 3-pyridyl isomers—ensures access to the richest set of publicly available structural data for training machine learning models and validating virtual screening workflows across diverse target classes .

PTP1B Inhibitor Screening: A Quantitative Reference Compound with Defined Binding Affinity

For academic and industrial laboratories running PTP1B inhibitor screens, N-(4-methoxyphenyl)-N'-pyridin-4-ylurea provides a well-characterized reference compound with a defined Ki of 26,000 nM at pH 5.5 against recombinant human PTP1B [1]. The availability of a co-crystal structure (PDB 5QE8, 1.81 Å) enables structure-based optimization and rational design of higher-affinity analogs [2]. Its weak-moderate affinity (26 µM) makes it suitable as a control for establishing assay sensitivity thresholds and for calibrating dose–response analyses, complementing more potent PTP1B inhibitors such as CX08005 (IC50 = 0.781 µM) [3]. Laboratories should verify the 4-pyridyl regiochemistry upon receipt, as the 3-pyridyl isomer exhibits a different target engagement profile and lacks validated PTP1B co-crystal structures .

Cancer Metabolism Target Validation: PDHK1-Focused Tool Compound with Patent-Backed Target Annotation

N-(4-Methoxyphenyl)-N'-pyridin-4-ylurea is designated as a PDHK1 inhibitor in the WO2006015124 patent family (University of Utah Research Foundation), with therapeutic indications covering metastatic cancer and solid tumors [1]. PDHK1 is a key metabolic checkpoint in the Warburg effect, and its inhibition is synthetically lethal in PTEN-deficient cancer cells [2]. Procurement of this compound, rather than the p38 kinase inhibitor analog 1-(3,4-dichlorophenyl)-3-pyridin-4-ylurea, is essential for oncology metabolism studies where PDHK1 selectivity—even if modest—is required over inflammatory kinase targets [3]. Researchers should cross-reference the compound against known PDHK1 inhibitors such as AZD7545 (IC50 = 36.8 nM for PDHK1) as a positive control for potency comparisons .

Negative Control for Plant Cytokinin Studies: Distinguishing Active Urea Cytokinins from Inactive Analogs

For plant biology and agricultural biotechnology laboratories studying cytokinin signaling, N-(4-methoxyphenyl)-N'-pyridin-4-ylurea serves as a structurally appropriate negative control or low-activity scaffold. Decades of SAR analysis have established that potent cytokinin activity in N-(4-pyridyl)-N'-phenylureas requires an electronegative substituent at the pyridine 2-position [1]. The target compound bears a 4-methoxyphenyl group without pyridine substitution, predicting markedly lower cytokinin activity compared to the positive controls forchlorfenuron (CPPU; minimum active concentration < 4 × 10⁻⁹ M) and 4PU-30 [2]. This negative control capability is valuable for dissecting cytokinin-dependent vs. cytokinin-independent effects in tissue culture, shoot formation, and senescence assays [3].

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